6-Thioguanosine hydrochloride is derived from 6-thioguanine, which itself is a purine analog used in the treatment of various malignancies, including acute leukemia. The classification of this compound falls under nucleoside analogs, specifically thiopurines, which are known for their antimetabolite properties. These compounds mimic natural nucleotides and can be incorporated into DNA and RNA, disrupting normal cellular processes.
The synthesis of 6-thioguanosine hydrochloride typically involves several key steps:
Recent studies have introduced novel synthetic pathways that utilize solid-phase synthesis and phosphoramidite chemistry to improve yields and purity of the final product .
The molecular formula for 6-thioguanosine hydrochloride is C₈H₁₀ClN₅O₄S. Its structure comprises a purine base (guanine) linked to a ribose sugar, with the thiol group substituting for an oxygen atom at the 6-position.
The compound's three-dimensional conformation plays a crucial role in its biological activity, influencing its interaction with enzymes involved in nucleotide metabolism.
6-Thioguanosine hydrochloride participates in several key chemical reactions:
These reactions highlight its potential as an antitumor agent by disrupting normal cellular proliferation .
The mechanism of action for 6-thioguanosine hydrochloride primarily revolves around its role as an antimetabolite:
Studies have shown that its active metabolites can significantly inhibit cell growth in various cancer cell lines .
The compound's solubility profile makes it suitable for intravenous administration, enhancing its bioavailability in therapeutic applications .
6-Thioguanosine hydrochloride has several notable applications:
These applications underscore its importance not only as a therapeutic agent but also as a valuable tool in biochemical research.
6-Thioguanosine hydrochloride (6-TGR•HCl) is a synthetically modified nucleoside derivative where the oxygen atom at the C6 position of guanosine is replaced by sulfur, with subsequent hydrochloride salt formation to enhance stability. Its systematic IUPAC name is 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-mercapto-3H-purin-1-ium chloride, reflecting its protonated state at physiological pH. The molecular formula is C₁₀H₁₄N₅O₄S•Cl with a molecular weight of 335.77 g/mol [8].
The compound exhibits tautomerism between thione (6-thioxo) and thiol (6-mercapto) forms. Gas-phase spectroscopic studies combined with ab initio calculations confirm that under standard conditions, the thiol tautomer predominates, stabilized by an intramolecular hydrogen bond between the sugar moiety's O5'H and the purine N3 atom [8]. This tautomeric preference influences its hydrogen-bonding capacity and biological interactions. The β-D-ribofuranose ring adopts a C3'-endo sugar pucker conformation (syn orientation), which optimizes intramolecular stabilization and facilitates recognition by nucleotide-processing enzymes [8].
Table 1: Key Structural Features of 6-Thioguanosine HCl
Property | Characterization |
---|---|
Tautomeric Forms | Thione (6-thioxo) ↔ Thiol (6-mercapto); Thiol form predominates |
Glycosidic Bond | β-configuration; Anti-conformation relative to ribose |
Sugar Pucker | C3'-endo conformation |
Intramolecular H-bond | O5'H···N3 (purine) stabilizes thiol tautomer |
HCl Salt Impact | Enhances crystallinity and stability; protonates N1 position |
Solubility: 6-TGR•HCl exhibits moderate aqueous solubility (~50 mg/mL in water at 25°C), significantly enhanced compared to the non-ionized parent compound due to salt formation. It remains sparingly soluble in non-polar organic solvents (e.g., logP ≈ -1.5), reflecting its polar nature [8].
Stability: The compound is light- and pH-sensitive. Acidic conditions (pH < 3) promote depurination, while alkaline conditions (pH > 8) accelerate oxidation of the thiol group to disulfides or sulfonic acids [1] [8]. Solid-state stability requires storage at -20°C under desiccated, inert conditions to prevent hydrolytic or oxidative degradation [8].
Crystallography: X-ray diffraction analyses reveal that 6-TGR•HCl crystallizes in a monoclinic system (space group P2₁). The crystal lattice features extensive hydrogen-bonding networks involving the protonated N1, exocyclic N2 amine, ribose hydroxyls, chloride ions, and water molecules. These interactions contribute to its relatively high melting point (230–231°C with decomposition) [8].
Photoreactivity: Upon UVA exposure (λ = 340 nm), 6-TGR undergoes ultrafast intersystem crossing to a triplet state (quantum yield Φ~0.8), enabling energy transfer to molecular oxygen and generating reactive oxygen species (ROS). This property underpins its phototoxicity but also facilitates photodynamic applications [8].
Table 2: Stability Profile of 6-Thioguanosine HCl
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
Light (UVA/UVB) | Generates singlet oxygen → oxidative degradation | Amber glass; inert atmosphere packaging |
Acidic pH | Depurination → free 6-thioguanine + ribose | Buffer to neutral pH (6.5–7.5) |
Alkaline pH | Thiol oxidation → disulfides/sulfonates | |
Hydration | Hydrate forms (e.g., monohydrate) exhibit altered dissolution kinetics | Store desiccated at -20°C |
Metals | Catalyze oxidation; chelate via thiol/sulfur | Use ultrapure water; chelating agents |
Chemical Synthesis: 6-TGR is typically synthesized via transglycosylation between persilylated 6-thioguanine and protected ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose) under Lewis acid catalysis (SnCl₄, TMSOTf). Subsequent deprotection yields the free nucleoside, which is converted to the HCl salt by titration [4] [8]. Newer routes employ enzymatic transribosylation using purine nucleoside phosphorylase (PNP), offering regioselectivity and higher yields [1].
Thiol Protection Strategies: The reactive thiol group necessitates protection during derivatization. Common protecting groups include:
Prodrug Approaches: To enhance membrane permeability, 5'-OH derivatization is employed:
Polymer Conjugates: Covalent linkage to polyethylene glycol (PEG) or poly(lactic-co-glycolic acid) (PLGA) improves pharmacokinetics and enables targeted delivery.
Table 3: Derivatization Strategies for 6-Thioguanosine
Strategy | Reagent/Approach | Purpose |
---|---|---|
Thiol Protection | Trityl/Acetyl groups | Prevent oxidation during synthesis |
5'-OH Esterification | Acetic anhydride; fatty acyl chlorides | Enhance lipophilicity |
Phosphorylation | POCl₃; phosphoramidites | Generate mono/di/triphosphates for metabolic studies |
Glycosidic Bond Mod | 2'-Deoxy; 2'-F; arabinose | Alter RNA/DNA incorporation efficiency |
Metal Complexation | Pt(II)/Pd(II) coordination | Develop anticancer chemotherapeutics |
Metabolic Activation: Unlike 6-mercaptopurine (6-MP) or azathioprine—which require multi-step activation via hypoxanthine-guanine phosphoribosyltransferase (HGPRT)—6-TGR is directly phosphorylated by adenosine kinase to 6-thioguanosine monophosphate (6-TGMP), the first bioactive nucleotide [1] [4]. This bypasses dependence on HGPRT activity, potentially overcoming resistance in leukemia or IBD [2] [5].
Bioavailability & Cellular Uptake: 6-TGR•HCl shows ~30% oral bioavailability in humans, surpassing 6-thioguanine (6-TG, 14–46%) due to better solubility [1] [8]. While 6-TG relies on nucleobase transporters (e.g., ENT1), 6-TGR utilizes concentrative nucleoside transporters (CNTs), which are abundant in intestinal epithelia and leukemic blasts [5].
Intracellular Metabolite Profiles: Erythrocyte 6-thioguanine nucleotide (6-TGN) levels—critical for immunosuppression—are 2–3 fold higher with 6-TGR•HCl vs. equimolar 6-TG or 6-MP. This results from efficient salvage phosphorylation without significant methylation by thiopurine methyltransferase (TPMT) [5] [7].
Biochemical Mechanisms: All analogues incorporate into DNA/RNA as 6-thiodeoxyguanosine or 6-TGR, inducing replication stress. However, 6-TGR•HCl uniquely:
Therapeutic Implications: In childhood ALL, 6-TGR•HCl produced higher 6-TGN levels vs. 6-MP (959–2361 vs. 200–800 pmol/8×10⁸ RBCs; p=0.002), correlating with reduced isolated CNS relapse risk [3] [5]. However, hepatotoxicity (veno-occlusive disease) remains a concern with all 6-thiopurines [1] [3].
Table 4: Comparative Analysis of 6-Thioguanosine HCl and Key Analogues
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8